1-Tetradecanol chemical and physical properties
1-Tetradecanol chemical and physical properties
An In-depth Technical Guide to the Chemical and Physical Properties of 1-Tetradecanol
For Researchers, Scientists, and Drug Development Professionals
1-Tetradecanol, also known as myristyl alcohol, is a straight-chain saturated fatty alcohol with the molecular formula C₁₄H₃₀O.[1][2] It is a white, waxy solid at room temperature with a faint alcoholic odor.[1][3] This long-chain fatty alcohol is found in various natural sources, including nutmeg (Myristica fragrans), from which it derives its common name, as well as in palm kernel oil and coconut oil.[2][4] Industrially, it can be produced through the hydrogenation of myristic acid or its esters, or synthetically via the Ziegler process from petrochemical feedstocks.[4][5][6] 1-Tetradecanol and its derivatives are widely used in the cosmetics and personal care industry as emollients, thickeners, and co-emulsifiers.[4][6] In the pharmaceutical and research sectors, it serves as an intermediate in chemical syntheses and is being investigated for its biological activities, including its anti-inflammatory and antibacterial properties.[3][5] This technical guide provides a comprehensive overview of the core chemical and physical properties of 1-tetradecanol, detailed experimental protocols for their determination, and an exploration of its known biological signaling pathways.
Chemical and Physical Properties
The following tables summarize the key chemical and physical properties of 1-tetradecanol, compiled from various sources for easy comparison.
Table 1: General Chemical Properties of 1-Tetradecanol
| Property | Value | Reference(s) |
| Chemical Formula | C₁₄H₃₀O | [1][2] |
| IUPAC Name | Tetradecan-1-ol | [1] |
| Synonyms | Myristyl alcohol, Tetradecyl alcohol | [1][7] |
| Molar Mass | 214.39 g/mol | [1][2] |
| CAS Number | 112-72-1 | [1] |
| Appearance | White waxy solid or crystalline powder | [4][8][9] |
| Odor | Faint alcohol/waxy odor | [1][3] |
Table 2: Physical Properties of 1-Tetradecanol
| Property | Value | Reference(s) |
| Melting Point | 35-39 °C | [4][8][10] |
| 38 °C | [2][6][11] | |
| 37.7 °C | [1] | |
| Boiling Point | 289 °C (at 760 mmHg) | [4][8][10] |
| >260 °C | [2][6] | |
| 295.8 °C | [1] | |
| Density | 0.823 g/mL at 25 °C | [4][8][10] |
| 0.824 g/cm³ | [2][6] | |
| Solubility | Practically insoluble in water | [2][4][6] |
| Soluble in diethyl ether, ethanol, acetone, benzene, chloroform | [2][4][6] | |
| Vapor Pressure | <1 hPa at 20 °C | [8][12] |
| 1.1 x 10⁻⁴ mmHg at 25 °C | [1][4] | |
| Flash Point | >230 °F (>110 °C) | [8] |
| 145 °C | [12] | |
| Refractive Index | 1.4454 | [8] |
| 1.4358 at 50 °C | [1] |
Table 3: Spectroscopic Data References for 1-Tetradecanol
| Spectroscopic Technique | Data Available at |
| ¹H NMR | ChemicalBook (112-72-1), SpectraBase |
| ¹³C NMR | ChemicalBook (112-72-1), SpectraBase |
| FT-IR | NIST WebBook, ResearchGate |
| Mass Spectrometry | PubChem (CID 8209), SpectraBase |
Experimental Protocols
This section provides detailed methodologies for the determination of key physical properties and the analysis of 1-tetradecanol.
Determination of Melting Point by Capillary Method
This protocol describes the determination of the melting point of 1-tetradecanol using a capillary tube apparatus.
Apparatus and Materials:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
1-Tetradecanol sample (powdered)
-
Mortar and pestle (optional)
-
Thermometer
Procedure:
-
Sample Preparation: Ensure the 1-tetradecanol sample is dry and in a fine powdered form. If necessary, gently grind the sample in a mortar and pestle.[8]
-
Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube.[8]
-
Packing the Sample: Invert the capillary tube and tap the sealed end gently on a hard surface to cause the solid to fall to the bottom. Alternatively, drop the tube, sealed end down, through a long, narrow tube to pack the sample tightly. The final packed height of the sample should be 2-3 mm.[8][9]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[8]
-
Heating and Observation:
-
Recording the Melting Range:
-
Repetition: For accuracy, repeat the determination at least once with a fresh sample in a new capillary tube.[9]
Determination of Boiling Point by Capillary Method (Thiele Tube)
This protocol is suitable for determining the boiling point of high-boiling liquids like 1-tetradecanol using a small sample volume.
Apparatus and Materials:
-
Thiele tube
-
Heating oil (e.g., mineral oil or silicone oil)
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Rubber band or wire to attach the tubes to the thermometer
-
Bunsen burner or other heat source
-
1-Tetradecanol sample
Procedure:
-
Sample Preparation: Place a small amount (about 0.5-1 mL) of 1-tetradecanol into the small test tube.
-
Capillary Inversion: Place the capillary tube, sealed end up, into the test tube containing the sample.[6]
-
Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.[6]
-
Thiele Tube Setup: Clamp the Thiele tube and fill it with heating oil to a level above the side arm. Insert the thermometer and attached test tube assembly into the Thiele tube, ensuring the sample is below the oil level.
-
Heating: Gently heat the side arm of the Thiele tube with a small flame.[6] As the temperature rises, air trapped in the capillary tube will bubble out.
-
Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.
-
Cooling and Boiling Point Determination: Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease and then stop. The temperature at which the liquid just begins to be drawn back into the capillary tube is the boiling point of the sample.[6] Record this temperature.
-
Repetition: Allow the apparatus to cool significantly before repeating the measurement with a fresh sample for accuracy.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of fatty alcohols like 1-tetradecanol using GC-MS, which often involves a derivatization step to improve volatility and chromatographic performance.
Apparatus and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., DB-5 or equivalent)
-
1-Tetradecanol sample
-
Solvent (e.g., chloroform, hexane)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Vials for sample preparation
-
Heating block or oven
Procedure:
-
Sample Preparation: Dissolve a known amount of the 1-tetradecanol sample in a suitable solvent in a vial.
-
Derivatization (Silylation):
-
GC-MS Analysis:
-
Injection: Inject a small volume (e.g., 1-2 µL) of the derivatized sample into the GC injector.
-
GC Conditions (Typical):
-
MS Conditions (Typical):
-
-
Data Analysis:
-
The retention time of the 1-tetradecanol-TMS ether peak is used for identification by comparison with a standard.
-
The mass spectrum of the peak is compared with a library spectrum (e.g., NIST) for confirmation. The fragmentation pattern will be characteristic of the TMS derivative of 1-tetradecanol.
-
Biological Activity and Signaling Pathways
1-Tetradecanol has been shown to possess anti-inflammatory properties. One of the key mechanisms underlying this activity is its ability to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In an inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals (e.g., cytokines, pathogens), a cascade of events leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including cytokines like Interleukin-2 (IL-2).
Studies have demonstrated that 1-tetradecanol can inhibit this pathway. Specifically, it has been shown to prevent the degradation of IκBα and block the nuclear translocation of the p65 subunit of NF-κB in activated T cells.[1][5] By inhibiting these crucial steps, 1-tetradecanol effectively downregulates the expression of NF-κB target genes, leading to a reduction in the production of pro-inflammatory cytokines such as IL-2.[1][5]
Caption: 1-Tetradecanol inhibits NF-κB signaling.
Conclusion
1-Tetradecanol is a versatile long-chain fatty alcohol with well-defined chemical and physical properties that make it suitable for a wide range of applications in the cosmetic, pharmaceutical, and chemical industries. Its biological activity, particularly its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway, presents an interesting avenue for further research and potential therapeutic development. The experimental protocols provided in this guide offer standardized methods for the characterization and analysis of this compound, which is essential for quality control and research purposes. As interest in naturally derived and biocompatible compounds continues to grow, a thorough understanding of the properties of molecules like 1-tetradecanol is crucial for innovation in drug development and other scientific fields.
References
- 1. Tetradecanol reduces EL-4 T cell growth by the down regulation of NF-κB mediated IL-2 secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Saturated fatty acids activate TLR-mediated proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The Potential of Glucosinolates and Their Hydrolysis Products as Inhibitors of Cytokine Storms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toll-like receptor signaling links dietary fatty acids to the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms for the activation of Toll-like receptor 2/4 by saturated fatty acids and inhibition by docosahexaenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TET1 regulates gene expression and repression of endogenous retroviruses independent of DNA demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MAP kinase signaling in diverse effects of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of gene expression - Wikipedia [en.wikipedia.org]
- 13. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
